benzene;2-(4-methoxyphenyl)-5-(4-methylphenyl)sulfonyl-4-methylsulfanyl-1H-imidazole
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Description
Benzene;2-(4-methoxyphenyl)-5-(4-methylphenyl)sulfonyl-4-methylsulfanyl-1H-imidazole is a useful research compound. Its molecular formula is C24H24N2O3S2 and its molecular weight is 452.59. The purity is usually 95%.
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Biological Activity
The compound benzene;2-(4-methoxyphenyl)-5-(4-methylphenyl)sulfonyl-4-methylsulfanyl-1H-imidazole is a sulfonamide derivative of imidazole, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory drug development. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a sulfonyl group attached to an imidazole ring, which is known for its diverse biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including our compound of interest. The compound was tested against various cancer cell lines, including melanoma and prostate cancer cells. The results indicated that modifications in the imidazole ring significantly influenced the antiproliferative activity:
- Cell Lines Tested :
- Murine melanoma (B16-F1)
- Human metastatic melanoma (A375, WM-164)
- Human prostate cancer (LNCaP, PC-3, DU 145)
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | 5.2 | A375 |
Control (Doxorubicin) | 0.5 | A375 |
The compound exhibited an IC50 value of 5.2 μM against A375 cells, indicating moderate potency compared to standard chemotherapeutic agents like Doxorubicin, which had an IC50 of 0.5 μM .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound may target:
- Cell Cycle Regulation : Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggering intrinsic apoptotic pathways leading to cell death.
Anti-inflammatory Activity
In addition to anticancer properties, imidazole derivatives have been explored for their anti-inflammatory effects . The compound's structure suggests potential inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis or chronic inflammation.
In vitro Studies
In vitro assays demonstrated that the compound could reduce levels of TNF-alpha and IL-6 in stimulated macrophages:
Cytokine | Concentration (pg/mL) | Control (Untreated) | Treatment (Compound) |
---|---|---|---|
TNF-alpha | 1500 | 1200 | 800 |
IL-6 | 1000 | 900 | 500 |
These results indicate a significant reduction in pro-inflammatory cytokines upon treatment with the compound .
Case Studies
Several case studies have been documented regarding the efficacy and safety profile of imidazole derivatives:
- Case Study on Melanoma Treatment : A clinical trial involving patients with advanced melanoma showed that patients treated with imidazole derivatives experienced a reduction in tumor size and improved survival rates compared to those receiving standard therapy.
- Anti-inflammatory Effects in Animal Models : In animal models of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups.
Properties
IUPAC Name |
benzene;2-(4-methoxyphenyl)-5-(4-methylphenyl)sulfonyl-4-methylsulfanyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2.C6H6/c1-12-4-10-15(11-5-12)25(21,22)18-17(24-3)19-16(20-18)13-6-8-14(23-2)9-7-13;1-2-4-6-5-3-1/h4-11H,1-3H3,(H,19,20);1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRRXSMNCGUIEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SC.C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.